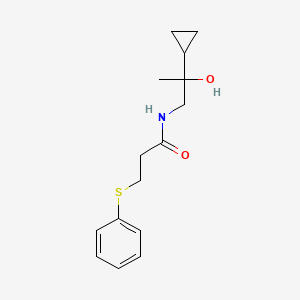
Diethyl (3-diethylaminopropyl)-malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3-diethylaminopropyl)-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethylaminopropyl group attached to the malonate moiety
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (3-diethylaminopropyl)-malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-diethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an anhydrous solvent like ethanol under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
化学反应分析
Types of Reactions
Diethyl (3-diethylaminopropyl)-malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylaminopropyl group.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium ethoxide are commonly used.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted malonates.
Condensation: Formation of β-keto esters.
Hydrolysis: Formation of diethyl (3-diethylaminopropyl)-malonic acid.
科学研究应用
Diethyl (3-diethylaminopropyl)-malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
作用机制
The mechanism of action of diethyl (3-diethylaminopropyl)-malonate involves its reactivity due to the presence of the malonate moiety and the diethylaminopropyl group. The compound can act as a nucleophile in substitution reactions and as a reactant in condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler malonate compound without the diethylaminopropyl group.
Ethyl (3-diethylaminopropyl)-malonate: Similar structure but with one ethyl group instead of two.
Diethyl (3-dimethylaminopropyl)-malonate: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
Diethyl (3-diethylaminopropyl)-malonate is unique due to the presence of the diethylaminopropyl group, which imparts specific reactivity and properties that are different from other malonates. This makes it valuable in specialized applications in organic synthesis and pharmaceuticals.
属性
IUPAC Name |
diethyl 2-[3-(diethylamino)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-15(6-2)11-9-10-12(13(16)18-7-3)14(17)19-8-4/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNLPYSPJSYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2796977.png)


![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxylic acid](/img/structure/B2796983.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)


![2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2796990.png)

![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)
![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)
![4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2796996.png)

![4-ethoxy-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2796999.png)
